Bensulfuron

Descripción

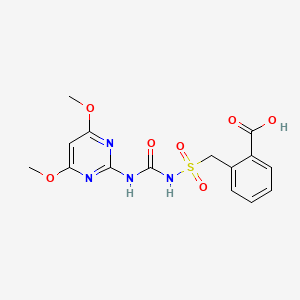

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O7S/c1-25-11-7-12(26-2)17-14(16-11)18-15(22)19-27(23,24)8-9-5-3-4-6-10(9)13(20)21/h3-7H,8H2,1-2H3,(H,20,21)(H2,16,17,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPWBRCCBKOWDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CC2=CC=CC=C2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074949 | |

| Record name | Bensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99283-01-9 | |

| Record name | Bensulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99283-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099283019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylmethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G14TM383F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Elucidation of Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) Inhibition

The primary molecular target of bensulfuron-methyl (B33747) is the enzyme acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS) nih.govontosight.airayfull.comucanr.eduapms.orgcambridge.orgmdpi.comwssa.netepa.gov. This enzyme plays a pivotal role in plant metabolism.

Acetohydroxyacid synthase (AHAS) is a crucial enzyme found in plants and microorganisms, catalyzing the initial and rate-limiting step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine rayfull.comwikipedia.orgnih.govyeastgenome.orgebi.ac.ukunl.eduresearchgate.netunl.eduresearchgate.net. These amino acids are essential building blocks for protein synthesis and are vital for normal plant growth and development unl.eduunl.edu. AHAS catalyzes the condensation of two molecules of pyruvate (B1213749) to form acetolactate, which is a precursor for valine and leucine. It also catalyzes the condensation of one molecule of pyruvate with 2-ketobutyrate to form acetohydroxybutyrate, a precursor for isoleucine apms.orgyeastgenome.orgunl.edu. The enzyme is a tetramer, often consisting of catalytic and regulatory subunits, and requires cofactors such as thiamine (B1217682) pyrophosphate (TPP), flavin adenine (B156593) dinucleotide (FAD), and magnesium ions (Mg++) for its activity ebi.ac.ukunl.edunih.gov. In some organisms, AHAS activity is regulated by feedback inhibition from the end products of the pathway—valine, leucine, and isoleucine nih.govunl.eduresearchgate.netnih.gov.

This compound-methyl acts as a potent inhibitor of AHAS nih.govontosight.airayfull.comapms.org. It binds to the enzyme's active site, thereby blocking the access of its natural substrates, pyruvate and 2-ketobutyrate nih.govpomais.comrcsb.org. This binding event leads to the inhibition of AHAS activity and consequently disrupts the synthesis of valine, leucine, and isoleucine nih.govontosight.airayfull.com. Studies have demonstrated significant inhibition of AHAS activity by this compound-methyl in vitro. For instance, an IC50 value of 22 nM was reported for this compound-methyl's inhibition of AHAS extracted from hydrilla apms.org. The inhibition can also be time-dependent, suggesting a complex interaction with the enzyme apms.orgrcsb.orgpdbj.org.

| Enzyme Target | Inhibitor | IC50 Value | Organism/Source | Reference |

| AHAS | This compound-methyl | 22 nM | Hydrilla (in vitro) | apms.org |

Downstream Physiological and Cellular Perturbations in Susceptible Organisms

The inhibition of AHAS by this compound-methyl triggers a series of downstream effects that ultimately manifest as visible symptoms and growth inhibition in susceptible plants.

The disruption of branched-chain amino acid synthesis directly impacts cellular processes, particularly cell division and growth nih.govunl.edupomais.comucdavis.edu. Amino acids are fundamental for protein synthesis, and without adequate production, plants cannot generate the proteins necessary for cell replication and expansion unl.edupomais.com. Meristematic tissues, which are regions of active cell division responsible for plant growth (e.g., shoot and root apical meristems), are highly sensitive to this inhibition ucanr.edupomais.comucdavis.edu. This compound-methyl has been shown to reduce the mitotic index in the meristematic regions of plant roots, leading to a decrease in the number of dividing cells and consequently inhibiting root elongation ucdavis.edu. This premature cessation of cell division in meristems is a primary driver of the observed growth stunting.

Compound Name List:

this compound

this compound-methyl (BSM)

Valine

Leucine

Isoleucine

Pyruvate

2-ketobutyrate

Acetolactate

Acetohydroxybutyrate

Thiamine pyrophosphate (TPP)

Flavin adenine dinucleotide (FAD)

Magnesium ion (Mg++)

Cyhalofop-butyl

Bispyribac-sodium

Pyrazosulfuron-ethyl (B166691)

Penoxsulam

Halosulfuron

Prosulfuron

Trifloxysulfuron

Orthosulfamuron

Azimsulfuron

Metsulfuron-methyl

Chlorimuron-ethyl

Chlorimuron

MCPA sodium

Florpyrauxifen-benzyl

Bentazon

Imidazolinones (class)

Triazolopyrimidines (class)

Sulfonanilides (class)

Sulfonylamino-carbonyl-triazolinones (SCTs) (class)

Triazolopyrimidines (TPs) (class)

N-sulfonylurea (class)

Pyrimidinyl benzoates (PYBs) (class)

Auxin

Resistance Evolution and Management Strategies in Target Organisms

Molecular Basis of Resistance in Weed Biotypes

The molecular underpinnings of Bensulfuron resistance are complex, involving specific genetic mutations or enhanced metabolic processes that prevent the herbicide from effectively inhibiting its target enzyme, acetolactate synthase (ALS).

Target-site resistance (TSR) is a common mechanism of resistance to this compound and other ALS-inhibiting herbicides. cambridge.orgcabidigitallibrary.org It typically arises from mutations in the ALS gene, which alter the enzyme's structure at the herbicide's binding site, thereby reducing its sensitivity to the inhibitor. cambridge.orgnih.gov Overexpression of the ALS gene can also contribute to TSR. cambridge.org

Point mutations at specific codons within the ALS gene are a primary cause of target-site resistance. Globally, mutations at eight different sites in the ALS gene are known to confer resistance. serbiosoc.org.rsscienceasia.org The most frequently observed mutations associated with resistance to sulfonylurea herbicides like this compound occur at the Proline-197 (Pro197) residue. scienceasia.org

Research has identified numerous amino acid substitutions at this position across various weed species. For instance, studies on Ludwigia prostrata, Sagittaria trifolia, Ammannia auriculata, and Cyperus difformis have confirmed that substitutions of Pro197 with Serine (Ser), Leucine (Leu), Histidine (His), Threonine (Thr), or Alanine (Ala) lead to high levels of resistance to This compound-methyl (B33747). cambridge.orgserbiosoc.org.rsresearchgate.netmdpi.com A Pro197-to-Serine mutation in Ludwigia prostrata resulted in a 21.2-fold increase in resistance to this compound-methyl. cambridge.org Similarly, a shepherd's-purse population with a double mutation (Pro197-Ser plus Trp574-Leu) exhibited a 969-fold greater resistance to this compound-methyl compared to the susceptible population. nih.gov These mutations prevent the normal interaction between the herbicide and the enzyme. serbiosoc.org.rs

The specific substitution at Pro197 can influence the cross-resistance pattern to other ALS inhibitors. Mutations at this site generally confer resistance to sulfonylurea (SU) and triazolopyrimidine (TP) herbicides. cambridge.orgserbiosoc.org.rs

| Weed Species | Mutation at Pro197 | Resistance Index (Fold Increase) | Source(s) |

| Ludwigia prostrata | Pro197-Ser | 21.2 | cambridge.orgresearchgate.net |

| Cyperus difformis | Pro197-His | 12.87 | mdpi.com |

| Sagittaria trifolia | Pro197-Ser, His, Thr, Leu | 31.06 to 120.35 | serbiosoc.org.rs |

| Ammannia auriculata | Pro197-Leu, Ala, Ser, His | 16.4 to 183.1 | researchgate.netmdpi.com |

| Ammannia multiflora | Pro197-Ala, Ser, His, Arg | 9.1 to 90.9 | cambridge.org |

| Shepherd's-purse | Pro197-Ser (+ Trp574-Leu) | 969 | nih.gov |

The genetic complexity of some weed species, particularly polyploids, includes the presence of multiple copies of the ALS gene. mdpi.comresearchgate.net This multiplicity can play a significant role in the evolution of herbicide resistance. For example, species like Ammannia auriculata, Ammannia multiflora, and Monochoria korsakowii have been found to possess three ALS gene copies, while some accessions of Alopecurus aequalis have two or four copies. cambridge.orgmdpi.combioone.orgfrontiersin.org

Resistance can arise from a mutation in just one of these gene copies. frontiersin.org Studies on A. auriculata and A. multiflora revealed that resistance-conferring mutations at the Pro197 site occurred in one or two of the three ALS gene copies (typically AaALS1 or AaALS2), but not in all of them. cambridge.orgmdpi.comresearchgate.net The transcription of these mutated gene copies confirms their involvement in conferring resistance. frontiersin.org In some cases, two independent mutations co-existing in different gene copies within the same plant can lead to even higher levels of resistance. bioone.org The presence of unmutated gene copies alongside mutated ones highlights the intricate genetic dynamics of resistance development in these species.

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. cambridge.orgwordpress.com This can include reduced herbicide uptake or translocation, but the most common form of NTSR is enhanced herbicide metabolism, where the weed detoxifies the chemical before it can act. cambridge.orgnih.govresearchgate.net NTSR is a significant concern as it can confer cross-resistance to herbicides with different modes of action. nih.gov

Enhanced herbicide metabolism is a key NTSR mechanism where detoxification enzymes in the weed break down the herbicide into non-toxic forms. nih.gov This process often involves large and diverse enzyme superfamilies, primarily Cytochrome P450 monooxygenases (P450s) and Glutathione (B108866) S-transferases (GSTs). cambridge.orgnih.govplos.org

Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in the metabolic resistance to ALS inhibitors. researchgate.net Research has shown that P450s can metabolize this compound through processes like O-demethylation. researchgate.net In Echinochloa phyllopogon (late watergrass), the P450 genes CYP81A12 and CYP81A21 were found to mediate resistance to this compound. wordpress.comnih.gov The application of a P450 inhibitor, such as malathion, can sometimes reverse this resistance, confirming the role of these enzymes. researchgate.netresearchgate.net

Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes. plos.org They catalyze the conjugation of glutathione to herbicides, rendering them more water-soluble and less toxic. plos.orgnih.gov In a this compound-resistant population of Sagittaria trifolia, enhanced GST-mediated detoxification was identified as a key resistance mechanism. researchgate.netnih.gov The resistance level in this population was significantly reduced when a GST inhibitor was applied. nih.gov

| Enzyme Family | Implicated Gene(s) | Weed Species | Source(s) |

| Cytochrome P450 | CYP81A12, CYP81A21 | Echinochloa phyllopogon | wordpress.comnih.gov |

| Cytochrome P450 | Not specified | Descurainia sophia | researchgate.net |

| Glutathione S-transferases | Not specified | Sagittaria trifolia | researchgate.netnih.gov |

In some cases of this compound resistance, known target-site mutations or enhanced metabolism via P450s and GSTs are not detected, pointing to the existence of other, as-yet-unidentified resistance mechanisms. mdpi.comnih.gov For example, a resistant biotype of Ammannia auriculata (YZ-3) showed significant resistance to this compound-methyl but did not have any of the common resistance-conferring mutations in its three ALS genes. mdpi.comresearchgate.netnih.gov This suggests that an alternative mechanism, potentially novel metabolic pathways or physiological adaptations like reduced herbicide translocation or sequestration, is responsible for the resistance. cambridge.orgnih.gov Similarly, a resistant population of Sagittaria trifolia was identified that lacked ALS gene mutations, indicating an NTSR mechanism was at play. researchgate.net Further research is required to fully elucidate these novel pathways of resistance. researchgate.netnih.gov

Ecological and Evolutionary Dynamics of Resistance Development

Analysis of Selection Pressure and Population Genetics in Agricultural Ecosystems

The evolution of herbicide resistance in weeds is a classic example of rapid adaptation driven by strong selection pressure. nih.gov The repeated application of herbicides with the same mode of action, such as this compound-methyl which inhibits the acetolactate synthase (ALS) enzyme, creates a powerful selective environment. researchgate.netcambridge.org Weeds that possess naturally occurring genetic mutations conferring resistance to the herbicide are able to survive and reproduce, while susceptible individuals are eliminated. bayer.co.zaucanr.edu Over several generations of sustained herbicide use, the frequency of these resistance alleles increases within the weed population, eventually leading to a predominantly resistant population. researchgate.netcambridge.org

Several factors influence the rate at which resistance evolves, including:

Initial frequency of resistance alleles: The starting number of resistant individuals in a population impacts how quickly resistance becomes widespread. researchgate.netcambridge.org

Genetic factors: The inheritance of resistance (dominant or recessive) and any fitness costs associated with the resistance gene(s) play a significant role. researchgate.net

Weed biology: The life cycle, seed production capacity, and mating system of the weed species affect the spread of resistance. researchgate.net

Herbicide characteristics: The specific properties of the herbicide and its interaction with the target site influence the selection pressure. researchgate.net

Studies have shown that resistance to ALS inhibitors like this compound-methyl can develop rapidly, sometimes within three to five years of continuous use. mdpi.com In some cases, fields with a history of more than 10 years of continuous ALS inhibitor application have been found to harbor highly resistant weed populations. mdpi.com The movement of pollen or seeds from resistant populations can also introduce resistance alleles into previously susceptible populations, accelerating the spread of resistance. cambridge.org

Geographic Dissemination and Prevalence of this compound-Resistant Biotypes

This compound-methyl resistance in various weed species is a widespread issue, particularly in regions with intensive rice cultivation. For instance, resistance in Ammannia auriculata was first reported in California in 1997 and has since become prevalent in rice-growing areas of China, including Jiangsu, Anhui, and Zhejiang provinces. nih.gov Surveys in China have revealed a high prevalence of resistance, with one study finding that 90% of the collected A. auriculata biotypes from Yangzhou City were resistant to this compound-methyl. nih.gov Another study in the Ningshao plain of China reported that 96.6% of A. auriculata biotypes were resistant. nih.gov

Similarly, resistance in Cyperus difformis (smallflower umbrella sedge) was first detected in California in 1993 and has since been reported in China and other rice-producing regions. mdpi.comnih.gov In Australia, resistance to this compound-methyl has been confirmed in aquatic weeds like starfruit (Damasonium minus) and dirty dora (Cyperus difformis) in the irrigation areas of southern New South Wales since 1994. weedscience.org The widespread use of this herbicide has been identified as the primary driver for the rapid and extensive development of these resistant biotypes. nih.gov

Research on Integrated Resistance Management Approaches

To combat the growing problem of this compound resistance, researchers are focusing on integrated management strategies that combine various techniques to reduce the selection pressure and effectively control resistant weed populations.

Development of Molecular Diagnostic Tools for Resistance Allele Detection (e.g., Cleaved Amplified Polymorphic Sequence markers)

The rapid and accurate detection of herbicide resistance is crucial for timely management interventions. nih.gov Molecular diagnostic tools offer a significant advantage over traditional whole-plant bioassays, which are often time-consuming. mdpi.comresearchgate.net Techniques like PCR-RFLP, dCAPS, LAMP, and Cleaved Amplified Polymorphic Sequence (CAPS) markers have been developed for the rapid diagnosis of target-site mutations that confer resistance. mdpi.comresearchgate.net

CAPS markers, in particular, have been successfully developed to detect specific mutations in the ALS gene associated with this compound resistance. mdpi.comresearchgate.netresearchgate.net This method involves amplifying a specific region of the ALS gene using PCR, followed by digestion with a restriction enzyme that recognizes a site created or abolished by the resistance-conferring mutation. nih.gov The resulting DNA fragments can be separated by gel electrophoresis to distinguish between resistant and susceptible individuals. nih.gov For example, a CAPS marker has been established to screen for Pro197 mutations in the ALS genes of Ammannia auriculata, allowing for the detection of several resistance-conferring amino acid substitutions without the need for DNA sequencing. mdpi.comresearchgate.net Similarly, a CAPS marker was developed to identify the Pro197 mutation in resistant Ludwigia prostrata plants. researchgate.net These molecular tools are valuable for monitoring the frequency and spread of resistance alleles in weed populations, facilitating more targeted and effective weed management strategies. nih.govhracglobal.com

Evaluation of Cross-Resistance Patterns and Efficacy of Alternative Herbicides

Understanding cross-resistance patterns is essential for selecting effective alternative herbicides to control this compound-resistant populations. Cross-resistance occurs when a weed population becomes resistant to two or more herbicides with the same or different modes of action due to a single resistance mechanism. croplife.org.au

Studies have revealed complex cross-resistance patterns in this compound-resistant weeds. For example, a this compound-resistant population of Cyperus difformis in China with a Pro-197-His mutation in the ALS gene also showed cross-resistance to other ALS inhibitors, including pyrazosulfuron-ethyl (B166691), penoxsulam, and bispyribac-sodium. mdpi.com However, this population remained susceptible to herbicides with different modes of action, such as MCPA sodium, florpyrauxifen-benzyl, and bentazon, making these potential alternative control options. mdpi.com Similarly, a Ludwigia prostrata biotype with a Pro-197-Ser mutation was resistant to this compound-methyl and cross-resistant to pyrazosulfuron-ethyl but was susceptible to penoxsulam, bispyribac-sodium, and imazethapyr. researchgate.net

In some cases, resistance is not conferred to all herbicides within the same ALS-inhibiting group. For instance, some resistant Sagittaria trifolia populations were resistant to sulfonylurea (SU) herbicides but not to imidazolinone (IMI) herbicides. serbiosoc.org.rs The efficacy of alternative herbicides can vary depending on the specific resistance mechanism and the weed species. For example, fluroxypyr (B1673483) and bentazon have been recommended as alternative herbicides for controlling resistant Ammannia auriculata. nih.gov Sequential applications of herbicides with different modes of action, such as Cyhalofop-butyl followed by Bentazon/MCPA, have also proven effective in managing resistant weeds and improving crop yields. tandfonline.com

Table 1: Cross-Resistance of a this compound-Resistant Cyperus difformis Population (BBHY1) to Other ALS-Inhibiting Herbicides

| Herbicide | Chemical Family | Resistance Index (RI) |

| Pyrazosulfuron-ethyl | Sulfonylurea (SU) | 20.63 |

| Penoxsulam | Triazolopyrimidine (TP) | 7.76 |

| Bispyribac-sodium | Pyrimidinyl-thiobenzoate (PYB) | 5.48 |

| Data sourced from a study on a resistant population from Anhui Province, China. mdpi.com |

Table 2: Resistance Levels of Ammannia auriculata Biotypes from Yangzhou City to this compound-Methyl

| Biotype | GR₅₀ (g ai ha⁻¹) | Resistance Factor (RF) |

| YZ-S (Susceptible) | 0.18 | 1.0 |

| YZ-1 | 3.18 | 17.7 |

| YZ-2 | 10.12 | 56.2 |

| YZ-3 | 2.95 | 16.4 |

| YZ-4 | 14.28 | 79.3 |

| YZ-5 | 4.82 | 26.8 |

| YZ-7 | 32.96 | 183.1 |

| YZ-8 | 10.98 | 61.0 |

| YZ-9 | 6.91 | 38.4 |

| YZ-10 | 11.53 | 64.1 |

| GR₅₀ is the herbicide dose causing 50% growth inhibition. The Resistance Factor is the ratio of the GR₅₀ of the resistant biotype to the GR₅₀ of the susceptible biotype. nih.govresearchgate.net |

Strategies for Mitigating Resistance Evolution in Field Applications

To delay and manage the evolution of this compound resistance, an integrated weed management (IWM) approach is essential. erudit.orgfrontiersin.org Relying solely on a single herbicide is unsustainable. erudit.org IWM strategies aim to reduce the selection pressure for resistance by incorporating a variety of control methods. farmonaut.com

Key strategies for mitigating resistance evolution include:

Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action is a cornerstone of resistance management. croplife.org.au This prevents the continuous selection for resistance to a single herbicide group. bayer.co.za Tank-mixing two or more herbicides with different modes of action that are both effective against the target weed can also be a powerful strategy. croplife.org.aucanolacouncil.org

Cultural Practices:

Crop Rotation: A diverse crop rotation allows for the use of different herbicides and cultivation practices, disrupting the life cycle of weeds. canolacouncil.orgcanadianagronomist.ca Including competitive crops, such as winter cereals, can help suppress weed growth. frontiersin.orgcanadianagronomist.ca

Seeding Rates: Increasing crop seeding rates can lead to a more competitive crop canopy that shades out weeds. canolacouncil.orgcanadianagronomist.ca

Varied Seeding Dates: Altering planting times can disrupt the synchrony between crop and weed emergence. canolacouncil.org

Mechanical and Physical Control:

Tillage: Conventional tillage can help manage weed populations. croplife.org.au

Manual Weeding: Physically removing weed escapes before they set seed is a practical way to prevent the spread of resistant genes. bayer.co.zacroplife.org.au

Harvest Weed Seed Control (HWSC): This involves techniques to collect and destroy weed seeds during harvest, preventing them from entering the soil seed bank. canolacouncil.orgcanadianagronomist.ca Methods include using chaff carts, baling crop residue, and narrow-windrow burning. canolacouncil.org

Optimizing Herbicide Efficacy: Following label instructions for application timing, rates, and water volumes is crucial for maximizing herbicide effectiveness and reducing the selection of less susceptible individuals. canolacouncil.org

By integrating these diverse strategies, farmers can create a more robust and sustainable weed management system that minimizes the evolution and impact of this compound resistance. frontiersin.orgfarmonaut.com

Investigation of Co-Metabolic Degradation Phenomena

Co-metabolism, the transformation of a compound by microorganisms in the obligate presence of another growth-supporting substrate, plays a significant role in the environmental degradation of this compound-methyl. Studies have shown that the addition of various carbon sources can significantly accelerate BSM degradation. For instance, sodium lactate (B86563) was identified as a highly effective carbon source, leading to a degradation ratio of 79.5% for BSM. In contrast, glucose and sucrose (B13894) resulted in lower degradation ratios of 34.6% and 29.7%, respectively researchgate.net. Supplementation with nitrogen sources also enhanced BSM degradation, with no significant difference observed between organic and inorganic nitrogen sources researchgate.net. The presence of nutrients in media, such as R2A medium, benefits microbial biotransformation researchgate.net. Research indicates that co-substrate availability accelerates oxygenation reactions and up-regulates functional enzymes, thereby speeding up the biodegradation of refractory compounds like BSM researchgate.net. This phenomenon suggests that microbial communities, when provided with suitable co-substrates, can efficiently transform BSM, even if it cannot be used as a sole source of carbon and energy researchgate.net.

Phytoremediation Potential and Plant-Microbe Synergies in this compound Degradation

Phytoremediation, the use of plants to remove or degrade contaminants, can be enhanced through synergistic interactions with microorganisms. Studies have investigated the combined bioremediation of this compound-methyl-contaminated soils using arbuscular mycorrhizal fungi (AMF) and BSM-degrading bacterial strains. For example, the bacterial strain Hansschlegelia zhihuaiae S113, capable of degrading BSM, showed enhanced degradation in the maize rhizosphere when combined with AMF (Rhizophagus intraradices) nih.gov. This synergy promoted AMF infection in maize roots and enhanced the colonization and survival of strain S113 in the rhizosphere nih.gov. The BSM-degrading strain S113 could completely remove BSM from maize rhizosphere soil within 12 days, and AMF also promoted maize seedling growth nih.gov. Furthermore, the inoculation of soil with a plant growth-promoting bacterial strain, Methylopila sp. DKT, along with peanut cultivation, increased BSM degradation by 57.7% over one month, indicating a key role for both plants and bacteria in herbicide degradation researchgate.net. These plant-microbe interactions are vital for establishing soil nutrient cycles and reducing soil toxicity by removing harmful pollutants nih.gov.

Environmental Distribution, Mobility, and Persistence

The environmental fate of this compound-methyl is influenced by its distribution, mobility, and persistence in soil and water systems.

Adsorption and Desorption Dynamics in Soil Systems (Influence of soil organic matter, pH)

This compound-methyl exhibits strong adsorption to soil particles, although this varies with soil properties researchgate.netjst.go.jpnih.gov. Adsorption data often fit the Freundlich isotherm equation researchgate.netnih.gov. Soil organic matter (SOM) and clay content are positively correlated with this compound-methyl adsorption, meaning higher levels of SOM and clay lead to increased retention of the herbicide in the soil researchgate.netjst.go.jp. Conversely, soil pH has a significant inverse relationship with adsorption; as pH increases, adsorption decreases researchgate.netnih.gov. This compound-methyl is a weak acid and exists predominantly in its anionic form in most agricultural soils, which contributes to its interaction with soil components researchgate.net. The free energy of sorption (ΔG) values indicate that the adsorption process is mainly physical in nature nih.gov. The elution of soil dissolved organic matter (DOM) has also been shown to enhance BSM adsorption nih.gov.

Table 1: Influence of Soil Properties on this compound-Methyl Adsorption

| Soil Property | Correlation with Kf (Adsorption Coefficient) |

| Soil Organic Matter | Positive (Increased adsorption) |

| Clay Content | Positive (Increased adsorption) |

| Soil pH | Negative (Decreased adsorption) |

| Soil Dissolved Organic Matter (DOM) | Positive (Enhanced adsorption) |

Leaching Potential and Transport to Aquatic Compartments

This compound-methyl is considered moderately mobile in soils, indicating a potential risk of leaching to groundwater wppdb.comherts.ac.uk. The mobility is influenced by soil properties, with higher organic matter and clay content generally reducing leaching due to stronger adsorption researchgate.netjst.go.jp. However, the increased solubility of this compound-methyl at higher pH levels can also influence its transport waterquality.gov.au. Studies suggest that higher pH values in simulated acid rain can increase the leaching of sulfonylurea herbicides, including this compound-methyl researchgate.net. While specific data on transport to aquatic compartments are limited, its moderate mobility implies that surface runoff or leaching could lead to its presence in water bodies.

Dissipation Kinetics and Half-Life Determination in Various Environmental Media

The dissipation of this compound-methyl in the environment occurs through various processes, including chemical hydrolysis, photolysis, and microbial degradation. In aerobic water-soil systems, dissipation typically follows first-order kinetics qut.edu.au.

Water: In rice field water, this compound-methyl has a relatively short half-life, generally ranging from 4 to 6 days waterquality.gov.au. More broadly, studies report water half-lives of approximately 9.1 days in aerobic water-soil systems qut.edu.auresearchgate.net. More than 95% of this compound-methyl residues dissipated within the first 5 days in water samples mdpi.com. This compound-methyl is most stable under slightly alkaline conditions waterquality.gov.au.

Soil: Soil dissipation kinetics can be biphasic, with faster degradation in the initial phase and slower degradation in the second phase qut.edu.au. Aerobic soil half-lives vary depending on soil type and conditions, ranging from approximately 12.4 to 18.5 days for the first phase and 35.0 to 44.1 days for the second phase qut.edu.auresearchgate.net. Anaerobic soil half-lives are reported to be around 12.7 days qut.edu.auresearchgate.net. Other studies indicate average soil half-lives for this compound-methyl in the range of 3.5–17.8 days mdpi.comresearchgate.net. Persistence in soil can be longer, with reports of half-lives of 62 days in yellow-brown soil and 129 days in yellow fluvo-aquic soil researchgate.netresearchgate.net. Soil pH is a significant factor, with acidic soils potentially accelerating degradation, while alkaline conditions can lead to slower dissipation researchgate.netmdpi.com.

Table 2: Dissipation Half-Lives (DT50) of this compound-Methyl in Environmental Media

| Environmental Medium | Condition | Half-Life (DT50) | Notes |

| Water | Aerobic | 4–6 days | Most stable under slightly alkaline conditions waterquality.gov.au |

| Water | Aerobic | ~9.1 days | In aerobic water-soil system qut.edu.auresearchgate.net |

| Water | General | < 5 days | >95% dissipation within 5 days mdpi.com |

| Soil | Aerobic | 12.4–18.5 days | First phase of biphasic kinetics qut.edu.auresearchgate.net |

| Soil | Aerobic | 35.0–44.1 days | Second phase of biphasic kinetics qut.edu.auresearchgate.net |

| Soil | Aerobic | 3.5–17.8 days | Average half-lives mdpi.comresearchgate.net |

| Soil | Anaerobic | ~12.7 days | qut.edu.auresearchgate.net |

| Soil | Yellow-brown | ~62 days | researchgate.netresearchgate.net |

| Soil | Yellow fluvo-aquic | ~129 days | researchgate.netresearchgate.net |

Compound Name Table

| Common Name | IUPAC Name (or similar identifier) | CAS Number |

| This compound-methyl | methyl α-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluate | 83055-99-6 |

| Imazosulfuron | (N-(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)-2-(methoxycarbonyl)benzenesulfonamide | 122548-33-8 |

| Monosulfuron-ester | Not specified in search results | Not specified |

| Chlorsulfuron | 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)benzenesulfonamide | 57336-24-0 |

| Prosulfuron | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-(2-ethoxycarbonylphenylsulfonyl)urea | 94106-87-9 |

| Pyrazosulfuron-ethyl | ethyl 5-methyl-2-(4,6-dimethoxypyrimidin-2-yloxy)benzenesulfonamide | 71422-67-8 |

| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | 34256-82-1 |

| Butachlor | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | 23184-66-9 |

| Tribenuron-methyl | methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate | 101200-48-0 |

| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | 51218-45-2 |

| Metribuzin | 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one | 21087-64-9 |

| Imazethapyr | 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid | 81335-77-5 |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | 15972-60-8 |

| Oxyfluorfen | 2-chloro-1-(ethoxycarbonyl)ethyl 4-(2-chloro-4-trifluoromethylphenoxy)-1-cyclohexene-1-carboxylate | 42874-03-3 |

| Atrazine | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | 1912-24-9 |

| Cinisulfuron | Not specified in search results | Not specified |

| Benthiocarb | S-(4-chlorobenzyl) diethylthiocarbamate | 38728-51-9 |

| Molinate | S-ethyl hexahydro-1H-azepine-1-carbothioate | 34599-87-6 |

| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 122-14-5 |

| Pyridaphenthion | O,O-diethyl O-(6-phenylpyridazin-3-yl) phosphorothioate | 2927-33-3 |

| Metamitrone | 4-amino-5-methyl-4,5-dihydro-3-methyl-6-phenyl-1,2,4-triazin-5-one | 42874-03-3 |

| Sulfosulfuron | 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylphenylsulfonyl)urea | 93078-98-9 |

| Methyl this compound | Same as this compound-methyl | 83055-99-6 |

This compound-methyl (BSM) is a widely used sulfonylurea herbicide, primarily employed for weed control in rice paddies. Its environmental behavior, including its fate, transport, and breakdown, is critical for understanding its ecological impact. This article delves into the scientific understanding of this compound-methyl's environmental journey, focusing on co-metabolic degradation, the potential of phytoremediation, and its distribution, mobility, and persistence in various environmental media.

Environmental Fate, Transport, and Biotransformation

Biotic Transformation and Biodegradation Pathways

Microbial Degradation Processes in Environmental Matrices

Investigation of Co-Metabolic Degradation Phenomena

The degradation of bensulfuron-methyl (B33747) in the environment can be significantly influenced by co-metabolic processes, where microorganisms transform BSM in the presence of a primary growth substrate. Research indicates that the addition of carbon sources can accelerate BSM degradation. Sodium lactate (B86563), for instance, has been identified as a highly effective co-substrate, achieving a BSM degradation ratio of 79.5%, substantially higher than that observed with glucose (34.6%) or sucrose (B13894) (29.7%) researchgate.net. Similarly, the presence of nitrogen sources also enhances BSM degradation researchgate.net. This phenomenon highlights that microbial communities can efficiently break down BSM when provided with suitable co-substrates, leveraging their metabolic machinery for the transformation of compounds that might otherwise persist researchgate.net.

Phytoremediation Potential and Plant-Microbe Synergies in this compound Degradation

Phytoremediation, the use of plants to clean up contaminated environments, can be amplified through synergistic interactions between plants and microorganisms. Studies have explored the combined bioremediation of BSM-contaminated soils using arbuscular mycorrhizal fungi (AMF) and specific BSM-degrading bacterial strains. For example, the bacterial strain Hansschlegelia zhihuaiae S113 demonstrated enhanced BSM degradation in maize rhizosphere when co-inoculated with AMF (Rhizophagus intraradices). This synergistic approach promoted AMF infection in maize roots and improved the survival and colonization of strain S113 within the rhizosphere nih.gov. The strain S113 was capable of completely removing BSM from maize rhizosphere soil within 12 days, while AMF also contributed to improved maize seedling growth nih.gov. Another study showed that inoculating soil with Methylopila sp. DKT, a plant growth-promoting bacterium, alongside peanut cultivation, increased BSM degradation by 57.7% over a month, underscoring the dual role of plants and microbes in herbicide breakdown researchgate.net. These plant-microbe interactions are fundamental to nutrient cycling in soil and contribute to reducing soil toxicity by facilitating pollutant removal nih.gov.

Environmental Distribution, Mobility, and Persistence

The environmental behavior of this compound-methyl is characterized by its distribution patterns, its propensity to move through soil and water, and the duration it remains in the environment.

Adsorption and Desorption Dynamics in Soil Systems (Influence of soil organic matter, pH)

This compound-methyl exhibits a strong affinity for soil particles, a characteristic that varies significantly with soil composition researchgate.netjst.go.jpnih.gov. Adsorption data typically align with the Freundlich isotherm model researchgate.netnih.gov. Higher concentrations of soil organic matter (SOM) and clay content are correlated with increased adsorption of BSM, indicating that soils rich in these components retain the herbicide more effectively researchgate.netjst.go.jp. Conversely, soil pH plays a crucial role, with adsorption decreasing as pH levels rise researchgate.netnih.gov. As a weak acid, this compound-methyl predominantly exists in its anionic form in agricultural soils, influencing its interactions with soil constituents researchgate.net. The adsorption process is largely physical in nature, as suggested by the free energy of sorption (ΔG) values nih.gov. Furthermore, the presence of dissolved organic matter (DOM) in soil can also enhance BSM adsorption nih.gov.

Table 1: Influence of Soil Properties on this compound-Methyl Adsorption

| Soil Property | Correlation with Kf (Adsorption Coefficient) |

| Soil Organic Matter (SOM) | Positive (Increased adsorption) |

| Clay Content | Positive (Increased adsorption) |

| Soil pH | Negative (Decreased adsorption) |

| Soil Dissolved Organic Matter (DOM) | Positive (Enhanced adsorption) |

Leaching Potential and Transport to Aquatic Compartments

This compound-methyl is classified as moderately mobile in soil, which raises concerns about its potential to leach into groundwater wppdb.comherts.ac.uk. Its mobility is influenced by soil properties, with higher organic matter and clay content generally reducing leaching due to stronger binding researchgate.netjst.go.jp. However, the increased solubility of BSM at higher pH values can also affect its transport waterquality.gov.au. Studies suggest that elevated pH in simulated acid rain can promote the leaching of sulfonylurea herbicides, including BSM researchgate.net. Although specific data on transport to aquatic environments are limited, its moderate mobility implies that surface runoff or leaching could introduce it into water bodies.

Dissipation Kinetics and Half-Life Determination in Various Environmental Media

The dissipation of this compound-methyl in the environment involves a combination of chemical hydrolysis, photolysis, and microbial degradation. In aerobic water-soil systems, its breakdown generally follows first-order kinetics qut.edu.au.

Water: this compound-methyl exhibits a relatively short half-life in rice field water, typically ranging from 4 to 6 days waterquality.gov.au. In aerobic water-soil systems, the water half-life is approximately 9.1 days qut.edu.auresearchgate.net. A significant portion, over 95%, of BSM residues dissipates within the initial 5 days in water mdpi.com. The herbicide is most stable under slightly alkaline conditions waterquality.gov.au.

Soil: Soil dissipation kinetics can be biphasic, characterized by a rapid initial degradation followed by a slower phase qut.edu.au. Under aerobic conditions, soil half-lives range from approximately 12.4 to 18.5 days for the first phase and 35.0 to 44.1 days for the second phase qut.edu.auresearchgate.net. In anaerobic soil conditions, the half-life is reported to be around 12.7 days qut.edu.auresearchgate.net. Other studies report average soil half-lives for BSM between 3.5 and 17.8 days mdpi.comresearchgate.net. However, persistence in soil can be considerably longer, with reported half-lives of 62 days in yellow-brown soil and 129 days in yellow fluvo-aquic soil researchgate.netresearchgate.net. Soil pH significantly impacts dissipation rates, with acidic soils potentially accelerating degradation, while alkaline conditions can slow it down researchgate.netmdpi.com.

Table 2: Dissipation Half-Lives (DT50) of this compound-Methyl in Environmental Media

| Environmental Medium | Condition | Half-Life (DT50) | Notes |

| Water | Aerobic | 4–6 days | Most stable under slightly alkaline conditions waterquality.gov.au |

| Water | Aerobic | ~9.1 days | In aerobic water-soil system qut.edu.auresearchgate.net |

| Water | General | < 5 days | >95% dissipation within 5 days mdpi.com |

| Soil | Aerobic | 12.4–18.5 days | First phase of biphasic kinetics qut.edu.auresearchgate.net |

| Soil | Aerobic | 35.0–44.1 days | Second phase of biphasic kinetics qut.edu.auresearchgate.net |

| Soil | Aerobic | 3.5–17.8 days | Average half-lives mdpi.comresearchgate.net |

| Soil | Anaerobic | ~12.7 days | qut.edu.auresearchgate.net |

| Soil | Yellow-brown | ~62 days | researchgate.netresearchgate.net |

| Soil | Yellow fluvo-aquic | ~129 days | researchgate.netresearchgate.net |

Compound Name Table

| Common Name | IUPAC Name (or similar identifier) | CAS Number |

| This compound-methyl | methyl α-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-o-toluate | 83055-99-6 |

| Imazosulfuron | (N-(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)-2-(methoxycarbonyl)benzenesulfonamide | 122548-33-8 |

| Monosulfuron-ester | Not specified in search results | Not specified |

| Chlorsulfuron | 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl)benzenesulfonamide | 57336-24-0 |

| Prosulfuron | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-(2-ethoxycarbonylphenylsulfonyl)urea | 94106-87-9 |

| Pyrazosulfuron-ethyl (B166691) | ethyl 5-methyl-2-(4,6-dimethoxypyrimidin-2-yloxy)benzenesulfonamide | 71422-67-8 |

| Acetochlor | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | 34256-82-1 |

| Butachlor | N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | 23184-66-9 |

| Tribenuron-methyl | methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate | 101200-48-0 |

| Metolachlor | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide | 51218-45-2 |

| Metribuzin | 4-amino-5-methyl-4,5-dihydro-3-methyl-6-phenyl-1,2,4-triazin-5-one | 21087-64-9 |

| Imazethapyr | 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid | 81335-77-5 |

| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | 15972-60-8 |

| Oxyfluorfen | 2-chloro-1-(ethoxycarbonyl)ethyl 4-(2-chloro-4-trifluoromethylphenoxy)-1-cyclohexene-1-carboxylate | 42874-03-3 |

| Atrazine | 6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine | 1912-24-9 |

| Cinisulfuron | Not specified in search results | Not specified |

| Benthiocarb | S-(4-chlorobenzyl) diethylthiocarbamate | 38728-51-9 |

| Molinate | S-ethyl hexahydro-1H-azepine-1-carbothioate | 34599-87-6 |

| Fenitrothion | O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate | 122-14-5 |

| Pyridaphenthion | O,O-diethyl O-(6-phenylpyridazin-3-yl) phosphorothioate | 2927-33-3 |

| Metamitrone | 4-amino-5-methyl-4,5-dihydro-3-methyl-6-phenyl-1,2,4-triazin-5-one | 42874-03-3 |

| Sulfosulfuron | 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylphenylsulfonyl)urea | 93078-98-9 |

| Methyl this compound | Same as this compound-methyl | 83055-99-6 |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Bensulfuron Analysis

Chromatographic methods are widely recognized for their ability to separate and quantify this compound with high precision and specificity.

HPLC, particularly when coupled with UV or DAD detection, is a well-established technique for this compound analysis. These methods often involve robust sample preparation steps to isolate and concentrate the analyte before chromatographic separation.

Methodology: Typical sample preparation involves extraction using solvents such as methylene (B1212753) chloride or acetonitrile-based mixtures, often followed by cleanup steps like solid-phase extraction (SPE) using silica (B1680970) cartridges or more advanced techniques like QuEChERS (Quick, Easy, Cheap, Rugged, Safe) dispersive SPE (dSPE) epa.govepa.govresearchgate.net. Reversed-phase HPLC, commonly utilizing C18 stationary phases, is employed for separation. Detection is typically performed at wavelengths around 254 nm or 238 nm epa.govnih.govacs.org. Advanced configurations, such as column- and eluent-switching systems, have been developed to improve the efficiency of cleanup and chromatographic separation epa.gov.

Performance: Studies have reported the performance characteristics of HPLC-UV/DAD methods for this compound. For instance, limits of quantification (LOQs) have been reported as low as 0.005 µg/g in soil and water samples cabidigitallibrary.orgresearchgate.net. A method employing a carbon nanotube-packed cartridge for preconcentration achieved a detection limit of 2.9 ng/mL for This compound-methyl (B33747) in water researchgate.net. Recoveries typically range from 78% to over 100%, demonstrating good accuracy nih.govcabidigitallibrary.orgnih.gov.

LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for detecting this compound at trace levels in complex matrices.

Methodology: Sample preparation often utilizes the QuEChERS approach, followed by analysis via LC-MS/MS, typically employing electrospray ionization (ESI) in positive ion mode epa.govepa.govnih.govresearchgate.net. Identification and quantification rely on monitoring specific precursor and product ion transitions. For this compound-methyl, common transitions include m/z 411.216→149.000 for quantification and m/z 411.216→182.100 for confirmation epa.govepa.gov.

Performance: LC-MS/MS methods offer very low detection limits, with reported LODs as low as 0.01 µg/L in water samples epa.gov. LOQs in water samples have been established at 0.05 µg/L epa.gov, while in soil and sediment, LOQs as low as 0.02 ng/g or 0.1 ng/g have been achieved epa.govepa.gov. Recoveries are generally high, often exceeding 80%, with good precision indicated by relative standard deviations (RSDs) typically below 15% epa.govepa.govnih.govepa.gov.

While GC-MS is a powerful analytical tool, its direct application to this compound is limited by the compound's relatively low volatility and potential for thermal degradation. However, derivatization can enable its analysis.

Methodology: For GC-MS analysis, this compound-methyl typically requires a derivatization step to enhance its volatility and thermal stability researchgate.netthegoodscentscompany.com. The optimization of this derivatization procedure is crucial for achieving reliable results.

Performance: GC-MS has been employed as part of multi-residue methods for herbicides, including this compound-methyl, often reporting detection limits in the nanogram range nih.govresearchgate.net. However, detailed performance metrics specifically for GC-MS analysis of this compound are less extensively documented compared to LC-based methods.

Immunochemical Techniques for this compound Detection

Immunochemical methods, particularly Enzyme-Linked Immunosorbent Assays (ELISA), provide a rapid, sensitive, and cost-effective alternative for the detection of this compound, especially for screening purposes.

ELISA techniques have been successfully developed for the sensitive and specific detection of this compound-methyl, offering a high-throughput analytical approach.

Methodology: Competitive indirect ELISAs (icELISA) are commonly utilized. These assays depend on the generation of specific antibodies against this compound-methyl. The general procedure involves coating microtiter plates with a this compound-methyl-protein conjugate (e.g., this compound-methyl-BSA). Samples containing this compound-methyl are then incubated with the plate along with an antibody-enzyme conjugate. The amount of enzyme-labeled antibody bound is inversely proportional to the concentration of this compound-methyl in the sample, which is determined through a colorimetric reaction.

Performance: Optimized ELISA methods have demonstrated remarkable sensitivity, with reported IC50 values as low as 0.09 ng/mL and detection limits reaching 0.002 ng/mL acs.orgnih.gov. These assays exhibit good specificity, with cross-reactivity to other sulfonylurea herbicides generally reported to be less than 15% acs.orgnih.gov. Recoveries from spiked water samples have been found to be in the range of 81-125% acs.orgnih.gov. Furthermore, strong correlations (e.g., 0.999) have been observed between ELISA and HPLC results, validating the reliability of the immunoassay approach acs.orgnih.gov.

The development of effective immunoassays hinges on the successful synthesis of appropriate haptens and the subsequent production of high-affinity, specific antibodies.

Methodology: As this compound-methyl is a small molecule, it must be chemically modified to create a hapten. This hapten is then conjugated to a larger carrier protein (e.g., keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA)) to elicit an immune response. The synthesis of haptens involves creating structurally similar molecules that retain key antigenic determinants of this compound-methyl. Common conjugation strategies include the use of N-hydroxysuccinimide activated esters or glutaraldehyde (B144438) acs.orgresearchgate.nettandfonline.comresearchgate.net. The resulting conjugates are used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies. These antibodies are then screened and selected for their affinity and specificity to this compound-methyl.

Research Findings: Research has successfully synthesized seven structurally related haptens for this compound-methyl, with four conjugated to KLH as immunogens and all conjugated to BSA for coating antigens acs.org. This process led to the generation of polyclonal antibodies acs.orgresearchgate.net. In one study, a hybridoma cell line was established, yielding monoclonal antibodies (MAbs) with high affinity and specificity for this compound-methyl, which were then used to develop an indirect competitive ELISA (icELISA) with high recovery rates (96.53%–107.2%) tandfonline.com.

Advanced Sample Preparation and Enrichment Methodologies

Effective sample preparation is paramount for isolating and concentrating this compound from complex matrices such as soil, water, and agricultural produce, thereby minimizing interference and enhancing analytical sensitivity.

Quick, Easy, Cheap, Rugged, Safe (QuEChERS) Methodology

The QuEChERS methodology has been widely adopted for pesticide residue analysis due to its efficiency and simplicity nih.govmdpi.comresearchgate.netlcms.czepa.gov. This approach typically involves an initial extraction step, often with acetonitrile, followed by a clean-up using dispersive solid-phase extraction (d-SPE) sorbents like primary secondary amine (PSA) and magnesium sulfate (B86663) (MgSO4) nih.govresearchgate.netepa.govepa.govmdpi.commdpi.com. For instance, a QuEChERS method coupled with HPLC-MS/MS and GC-MS has been successfully employed for determining this compound-methyl residues, demonstrating average recoveries ranging from 78.9% to 108% with relative standard deviations (RSDs) below 15% nih.govmdpi.com. In cereal-based infant foods, a QuEChERS method achieved limits of quantification (LOQ) as low as 3-10 µg/kg, with recoveries between 60.4% and 125.4% researchgate.net. Validation studies have also shown good linearity (R² > 0.999) in the range of 0.005–2.0 mg kg⁻¹ researchgate.net.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a cornerstone technique for concentrating and purifying this compound from various sample matrices asianpubs.orgepa.govasianpubs.orgcapes.gov.br. Anion exchange SPE, particularly using columns packed with silica-based sorbents bonded with quaternary amines, has proven effective for weakly acidic compounds like sulfonylureas, including this compound-methyl asianpubs.orgasianpubs.org. These methods allow for the selective extraction of this compound by adjusting the eluent pH asianpubs.org. For example, anion exchange SPE combined with High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) has been used for this compound-methyl determination in soil, wheat straw, and grain, yielding average recoveries from 83.3% to 99.5% with RSDs below 6.85% asianpubs.orgasianpubs.org. Silica cartridges have also been utilized for cleanup, with this compound-methyl being selectively eluted using specific solvent mixtures epa.gov. Furthermore, novel SPE sorbents, such as those functionalized with N-methylimidazolium ionic liquids on silica gel, have demonstrated enhanced selectivity for sulfonylurea herbicides compared to conventional C18 cartridges, with average recoveries between 53.8% and 121.3% capes.gov.br.

Application of Molecularly Imprinted Polymers (MIPs) for Selective Enrichment

Molecularly imprinted polymers (MIPs) offer a highly selective approach for the enrichment of this compound google.commdpi.comnih.govresearchgate.netacs.orgebi.ac.ukresearchgate.net. These polymers are synthesized with specific recognition sites tailored to the target molecule, this compound-methyl google.commdpi.comnih.govacs.org. MIPs can be prepared as SPE columns or used in dispersive SPE (d-SPE) for enhanced separation and pre-concentration nih.govresearchgate.net. For instance, MIPs prepared using this compound-methyl as the template molecule, methacrylic acid as the functional monomer, and a vinyl-modified Fe3O4@SiO2 nanoparticle as the support matrix have shown high affinity and recognition specificity, with adsorption capacities up to 37.32 mg g⁻¹ nih.govacs.org. These MIP-based SPE columns are noted for being easier to operate and regenerate compared to C18 SPE columns nih.govacs.org. Studies indicate that MIPs provide a purification and enrichment effect significantly better than non-specific sorbents like C18, silica gel, or magnesium silicate (B1173343) columns, leading to improved detection limits and sensitivity google.com. MIPs have also been developed as TiO2 hybrid materials, utilizing this compound-methyl as the template, which exhibit stable chemical properties and good selectivity mdpi.com.

Rigorous Method Validation: Sensitivity, Selectivity, and Recovery Assessment

Robust method validation is critical to ensure the reliability of analytical results for this compound. Key parameters assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), selectivity, and recovery.

Linearity: Calibration curves for this compound-methyl typically exhibit good linearity, with squared correlation coefficients (r²) often exceeding 0.99 over the tested concentration ranges researchgate.netepa.govasianpubs.orgebi.ac.ukepa.gov. For example, linearity has been reported from 0.01 to 5.0 mg/kg with r² values of 0.9999 asianpubs.org, and from 0.005–2.0 mg kg⁻¹ with R² > 0.999 researchgate.net.

Sensitivity (LOD/LOQ): The sensitivity of analytical methods for this compound varies depending on the technique and matrix. For instance, LOQs have been reported as low as 0.025 ppm for crayfish epa.gov, 0.02 ng/g in soil and sediment epa.gov, and 0.05 µg/L in water epa.gov. In QuEChERS methods coupled with LC-MS/MS, LOQs for this compound-methyl have ranged from 0.01–0.1 mg/kg nih.govmdpi.com. Some methods achieve sub-ppb levels in soil researchgate.net.

Selectivity: Selectivity is achieved through the use of specific SPE sorbents, such as anion exchange columns or MIPs, which preferentially bind this compound asianpubs.orgasianpubs.orgcapes.gov.brgoogle.comnih.gov. Chromatographic separation, often using HPLC with UV detection or LC-MS/MS, further ensures selectivity by separating this compound from potential matrix interferences nih.govmdpi.comepa.govepa.govasianpubs.orgepa.govasianpubs.org. MIPs, in particular, are designed for highly specific molecular recognition google.commdpi.comnih.govacs.org.

Recovery: Method recoveries for this compound are generally high, indicating efficient extraction and analysis. Average recoveries have been reported in ranges such as 83.3% to 99.5% with RSDs less than 6.85% asianpubs.orgasianpubs.org, 78.9%–108% with RSDs less than 15% nih.govmdpi.com, and 70–120% with RSDs below 20% researchgate.netlcms.czepa.gov. For example, recoveries in soil and wheat straw using anion exchange SPE ranged from 80.6% to 105% asianpubs.org.

| Method/Parameter | Matrix | Recovery Range (%) | RSD Range (%) | LOD/LOQ (Units) | Reference(s) |

| Anion Exchange SPE/HPLC-UV | Soil, Wheat Straw, Grain | 83.3 - 99.5 | < 6.85 | Not specified | asianpubs.orgasianpubs.org |

| Anion Exchange SPE/HPLC-UV | Soil | 80.6 - 103 | 2.05 - 6.85 | Not specified | asianpubs.org |

| Anion Exchange SPE/HPLC-UV | Wheat Straw | 84.3 - 102 | 2.16 - 6.80 | Not specified | asianpubs.org |

| Anion Exchange SPE/HPLC-UV | Wheat Grain | 80.8 - 105 | 1.25 - 4.50 | Not specified | asianpubs.org |

| Silica SPE/HPLC | Crayfish, Rice Grain, Straw | ~80-100 | < 6.85 | LOQ: 0.025 ppm (crayfish) | epa.gov |

| MIPs/DSPE/HPLC | Soil, Rice, Soybean, Corn | 73.8 - 110.8 | < 11.3 | Not specified | researchgate.net |

| MIPs/SPE | Various | 53.8 - 121.3 | < 11.3 | Not specified | capes.gov.br |

| QuEChERS/LC-MS/MS | Various Matrices | 78.9 - 108 | < 15 | LOQ: 0.01–0.1 mg/kg | nih.govmdpi.com |

| QuEChERS/LC-MS/MS | Cereal-based Infant Foods | 60.4 - 125.4 | < 29.7 | LOQ: 3–10 µg/kg | researchgate.net |

| LC-MS/MS | Soil, Sediment | 86.0-100.1 | < 20 | LOQ: 0.02 ng/g | epa.govepa.gov |

| LC/MS/MS | Water | 86.0-100.1 | 3.5 - 6.2 | LOQ: 0.05 µg/L | epa.gov |

| MASE | Soils | 90-100 | 2-6 | Sub ppb level | researchgate.net |

Compound Name Table:

| Compound Name |

| This compound |

| This compound-methyl |

The accurate detection and quantification of this compound, a widely used sulfonylurea herbicide, are crucial for environmental monitoring and agricultural safety. Analytical methods have been developed and refined to ensure high sensitivity, selectivity, and recovery, often involving advanced sample preparation techniques.

Advanced Sample Preparation and Enrichment Methodologies

Effective sample preparation is paramount for isolating and concentrating this compound from complex matrices such as soil, water, and agricultural produce, thereby minimizing interference and enhancing analytical sensitivity.

Quick, Easy, Cheap, Rugged, Safe (QuEChERS) Methodology

The QuEChERS methodology has been widely adopted for pesticide residue analysis due to its efficiency and simplicity nih.govmdpi.comresearchgate.netlcms.czepa.gov. This approach typically involves an initial extraction step, often with acetonitrile, followed by a clean-up using dispersive solid-phase extraction (d-SPE) sorbents like primary secondary amine (PSA) and magnesium sulfate (MgSO4) nih.govresearchgate.netepa.govepa.govmdpi.commdpi.com. For instance, a QuEChERS method coupled with HPLC-MS/MS and GC-MS has been successfully employed for determining this compound-methyl residues, demonstrating average recoveries ranging from 78.9% to 108% with relative standard deviations (RSDs) below 15% nih.govmdpi.com. In cereal-based infant foods, a QuEChERS method achieved limits of quantification (LOQ) as low as 3–10 µg/kg, with recoveries between 60.4% and 125.4% researchgate.net. Validation studies have also shown good linearity (R² > 0.999) in the range of 0.005–2.0 mg kg⁻¹ researchgate.net.

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) is a cornerstone technique for concentrating and purifying this compound from various sample matrices asianpubs.orgepa.govasianpubs.orgcapes.gov.br. Anion exchange SPE, particularly using columns packed with silica-based sorbents bonded with quaternary amines, has proven effective for weakly acidic compounds like sulfonylureas, including this compound-methyl asianpubs.orgasianpubs.org. These methods allow for the selective extraction of this compound by adjusting the eluent pH asianpubs.org. For example, anion exchange SPE combined with High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC-UV) has been used for this compound-methyl determination in soil, wheat straw, and grain, yielding average recoveries from 83.3% to 99.5% with RSDs below 6.85% asianpubs.orgasianpubs.org. Silica cartridges have also been utilized for cleanup, with this compound-methyl being selectively eluted using specific solvent mixtures epa.gov. Furthermore, novel SPE sorbents, such as those functionalized with N-methylimidazolium ionic liquids on silica gel, have demonstrated enhanced selectivity for sulfonylurea herbicides compared to conventional C18 cartridges, with average recoveries between 53.8% and 121.3% capes.gov.br.

Application of Molecularly Imprinted Polymers (MIPs) for Selective Enrichment

Molecularly imprinted polymers (MIPs) offer a highly selective approach for the enrichment of this compound google.commdpi.comnih.govresearchgate.netacs.orgebi.ac.ukresearchgate.net. These polymers are synthesized with specific recognition sites tailored to the target molecule, this compound-methyl google.commdpi.comnih.govacs.org. MIPs can be prepared as SPE columns or used in dispersive SPE (d-SPE) for enhanced separation and pre-concentration nih.govresearchgate.net. For instance, MIPs prepared using this compound-methyl as the template molecule, methacrylic acid as the functional monomer, and a vinyl-modified Fe3O4@SiO2 nanoparticle as the support matrix have shown high affinity and recognition specificity, with adsorption capacities up to 37.32 mg g⁻¹ nih.govacs.org. These MIP-based SPE columns are noted for being easier to operate and regenerate compared to C18 SPE columns nih.govacs.org. Studies indicate that MIPs provide a purification and enrichment effect significantly better than non-specific sorbents like C18, silica gel, or magnesium silicate columns, leading to improved detection limits and sensitivity google.com. MIPs have also been developed as TiO2 hybrid materials, utilizing this compound-methyl as the template, which exhibit stable chemical properties and good selectivity mdpi.com.

Rigorous Method Validation: Sensitivity, Selectivity, and Recovery Assessment

Robust method validation is critical to ensure the reliability of analytical results for this compound. Key parameters assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), selectivity, and recovery.

Linearity: Calibration curves for this compound-methyl typically exhibit good linearity, with squared correlation coefficients (r²) often exceeding 0.99 over the tested concentration ranges researchgate.netepa.govasianpubs.orgebi.ac.ukepa.gov. For example, linearity has been reported from 0.01 to 5.0 mg/kg with r² values of 0.9999 asianpubs.org, and from 0.005–2.0 mg kg⁻¹ with R² > 0.999 researchgate.net.

Sensitivity (LOD/LOQ): The sensitivity of analytical methods for this compound varies depending on the technique and matrix. For instance, LOQs have been reported as low as 0.025 ppm for crayfish epa.gov, 0.02 ng/g in soil and sediment epa.gov, and 0.05 µg/L in water epa.gov. In QuEChERS methods coupled with LC-MS/MS, LOQs for this compound-methyl have ranged from 0.01–0.1 mg/kg nih.govmdpi.com. Some methods achieve sub-ppb levels in soil researchgate.net.

Selectivity: Selectivity is achieved through the use of specific SPE sorbents, such as anion exchange columns or MIPs, which preferentially bind this compound asianpubs.orgasianpubs.orgcapes.gov.brgoogle.comnih.gov. Chromatographic separation, often using HPLC with UV detection or LC-MS/MS, further ensures selectivity by separating this compound from potential matrix interferences nih.govmdpi.comepa.govepa.govasianpubs.orgepa.govasianpubs.org. MIPs, in particular, are designed for highly specific molecular recognition google.commdpi.comnih.govacs.org.

Recovery: Method recoveries for this compound are generally high, indicating efficient extraction and analysis. Average recoveries have been reported in ranges such as 83.3% to 99.5% with RSDs less than 6.85% asianpubs.orgasianpubs.org, 78.9%–108% with RSDs less than 15% nih.govmdpi.com, and 70–120% with RSDs below 20% researchgate.netlcms.czepa.gov. For example, recoveries in soil and wheat straw using anion exchange SPE ranged from 80.6% to 105% asianpubs.org.

| Method/Parameter | Matrix | Recovery Range (%) | RSD Range (%) | LOD/LOQ (Units) | Reference(s) |

| Anion Exchange SPE/HPLC-UV | Soil, Wheat Straw, Grain | 83.3 - 99.5 | < 6.85 | Not specified | asianpubs.orgasianpubs.org |

| Anion Exchange SPE/HPLC-UV | Soil | 80.6 - 103 | 2.05 - 6.85 | Not specified | asianpubs.org |

| Anion Exchange SPE/HPLC-UV | Wheat Straw | 84.3 - 102 | 2.16 - 6.80 | Not specified | asianpubs.org |

| Anion Exchange SPE/HPLC-UV | Wheat Grain | 80.8 - 105 | 1.25 - 4.50 | Not specified | asianpubs.org |

| Silica SPE/HPLC | Crayfish, Rice Grain, Straw | ~80-100 | < 6.85 | LOQ: 0.025 ppm (crayfish) | epa.gov |

| MIPs/DSPE/HPLC | Soil, Rice, Soybean, Corn | 73.8 - 110.8 | < 11.3 | Not specified | researchgate.net |

| MIPs/SPE | Various | 53.8 - 121.3 | < 11.3 | Not specified | capes.gov.br |

| QuEChERS/LC-MS/MS | Various Matrices | 78.9 - 108 | < 15 | LOQ: 0.01–0.1 mg/kg | nih.govmdpi.com |

| QuEChERS/LC-MS/MS | Cereal-based Infant Foods | 60.4 - 125.4 | < 29.7 | LOQ: 3–10 µg/kg | researchgate.net |

| LC-MS/MS | Soil, Sediment | 86.0-100.1 | < 20 | LOQ: 0.02 ng/g | epa.govepa.gov |

| LC/MS/MS | Water | 86.0-100.1 | 3.5 - 6.2 | LOQ: 0.05 µg/L | epa.gov |

| MASE | Soils | 90-100 | 2-6 | Sub ppb level | researchgate.net |

Research on Ecological Interactions and Broader Agrosystemic Effects

Impact on Non-Target Organisms within Ecosystems

The ecological footprint of bensulfuron-methyl (B33747) extends to various components of the agroecosystem, affecting organisms that play vital roles in maintaining ecosystem health and function.

Responses of Aquatic Plant Speciesthis compound-methyl can pose a risk to non-target aquatic plants, which are integral to aquatic ecosystems. Studies have shown that BSM can inhibit the growth of aquatic plants, even at low concentrations. For instance, research on Ceratopteris pteridoides, a fern frequently found in paddy fields and adjacent water bodies, revealed that this compound-methyl significantly inhibited gametophyte growth, with an EC50 of 0.086 μg·L-1. This concentration is below reported environmental levels, suggesting a potential risk. Furthermore, BSM treatment delayed archegonium differentiation and reduced the ratio of hermaphrodite gametophytes, indicating an adverse effect on sexual reproduction in this speciesplant-ecology.com. Similarly, this compound-methyl reduced the plant growth of other aquatic species, including Sa. natans and A. japonica, with specific EC50 values for growth inhibition noted for these speciesresearchgate.net.

Data Table 6.1.1: Impact of this compound-methyl on Aquatic Plant Growth and Reproduction

| Species | Effect Observed | EC50 (approx.) | Reference |

| Ceratopteris pteridoides | Inhibition of gametophyte growth | 0.086 μg·L-1 | plant-ecology.com |

| Ceratopteris pteridoides | Delayed archegonium differentiation | N/A | plant-ecology.com |

| Ceratopteris pteridoides | Reduced hermaphrodite gametophyte ratio | N/A | plant-ecology.com |

| Sa. natans | Reduced plant growth | 0.54 nM | researchgate.net |

| A. japonica | Reduced plant growth; most pronounced effect | 5.0 nM | researchgate.net |

Dynamics of Soil Microbial CommunitiesSoil microorganisms are fundamental to nutrient cycling and soil health. The application of this compound-methyl can influence these communities. While some studies suggest that BSM at normal field application rates may not significantly affect total bacterial numbers or respiration activity, it has been shown to decrease nitrification potentialacademicjournals.orgresearchgate.net. In a model paddy microcosm study, BSM application significantly suppressed nitrification potentialnih.gov. Furthermore, this compound-methyl has demonstrated more toxic effects on certain bacterial strains in vitro compared to other sulfonylurea herbicides, particularly at higher concentrationsacademicjournals.orgresearchgate.net. Specifically, the herbicide has been linked to induced oxidative stress in bacteria like Stenotrophomonas maltophilianih.gov. While some studies indicate negligible impact on overall microbial community structure at field rates, the suppression of specific functional processes like nitrification highlights a targeted impact on soil microbial dynamicsresearchgate.net.

Data Table 6.1.2: Impact of this compound-methyl on Soil Microbial Processes

| Microbial Process/Community | Observed Effect | Concentration/Condition | Reference |

| Nitrification potential | Significantly suppressed | Field rate and higher (microcosm study) | researchgate.netnih.gov |

| Total bacteria number | No significant effect | Normal field application rate | academicjournals.orgresearchgate.net |

| Respiration activity | No significant effect | Normal field application rate | academicjournals.orgresearchgate.net |

| Stenotrophomonas maltophilia | Induced oxidative stress (antioxidant enzymes) | Mixture with quinclorac (B55369) (in vitro study) | nih.gov |

| Bacterial strains | Inhibition of some strains (in vitro) | 50 mg L-1 | academicjournals.orgresearchgate.net |

Influence on Arthropod Pests and Plant Pathogensthis compound-methyl can indirectly influence pest and pathogen dynamics within an agrosystem. Research indicates that BSM treatment in soil can alter plant resistance mechanisms. For instance, when applied to Nicotiana tabacum (tobacco), BSM treatment led to a delayed resistance to whiteflies (Bemisia tabaci), with fewer adults appearing 15 days post-infestation. However, the longevity and fecundity of green peach aphids (Myzus persicae) were not significantly affectedfrontiersin.orgnih.gov. In the case of Tobacco Mosaic Virus (TMV), BSM treatment initially reduced virus-induced lesions. However, over time, the TMV titer in BSM-treated plants increased significantly, becoming over 40-fold higher than in control plants after 20 daysfrontiersin.orgnih.govresearchgate.net. These effects are hypothesized to be linked to BSM's modulation of plant phytohormones, specifically jasmonic acid (JA) and salicylic (B10762653) acid (SA), which are involved in plant immune responsesfrontiersin.orgfrontiersin.org.

Data Table 6.1.3: Impact of this compound-methyl on Arthropod Pests and Plant Pathogens in Tobacco

| Organism/Pathogen | Effect Observed | Time Post-Infestation/Inoculation | Reference |

| Whitefly (Bemisia tabaci) | Delayed resistance (fewer adults) | 15 days | frontiersin.orgnih.gov |

| Aphid (Myzus persicae) | Longevity and fecundity not significantly affected | N/A | frontiersin.orgnih.gov |

| Tobacco Mosaic Virus (TMV) | Reduced lesions initially; increased titer (>40-fold higher than control) after 20 days | 20 days | frontiersin.orgnih.govresearchgate.net |

Physiological and Biochemical Responses in Non-Target Crop Plants

Beyond direct toxicity, this compound-methyl can induce a range of physiological and biochemical changes in plants, potentially affecting their growth, development, and defense mechanisms.

Modulation of Plant Metabolic Pathways and Hormone Regulationthis compound-methyl has been shown to influence plant hormone levels and metabolic pathways. Studies on wheat seedlings indicated that BSM, along with other herbicides, significantly induced oxidative damage. This was accompanied by a reduction in key phytohormones such as salicylic acid (SA) and jasmonic acid (JA), as well as a decrease in secondary metabolites like tricin, quercetin, and caffeic acid in roots and leavesresearchgate.netresearchgate.net. In tobacco, BSM treatment increased both JA and SA levels and upregulated target genes in the JA and SA signaling pathways, such as NtWIPK, NtPR1a, and NtPAL. However, genes crucial for fighting virus infection, NtRDR1 and NtRDR6, showed altered expression patternsfrontiersin.orgnih.gov. These findings suggest that BSM can interfere with the complex hormonal signaling networks that govern plant responses to stress and disease.

Data Table 6.2.1: Phytohormone and Secondary Metabolite Modulation by this compound-methyl

| Plant Species | Hormone/Metabolite | Observed Effect | Reference |